![molecular formula C9H7BrN2O2 B15244173 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-46-4](/img/structure/B15244173.png)
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The dione functional group can participate in redox reactions, where it can be reduced to the corresponding diol or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Redox Reactions: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the dione functional group .
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness:
- The presence of the ethyl group at the 1st position and the dione functional group at the 2nd and 3rd positions distinguishes 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione from its analogs. These structural features contribute to its unique chemical reactivity and potential applications .
Properties
CAS No. |
1173721-46-4 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-1-ethylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-12-8-6(7(13)9(12)14)3-5(10)4-11-8/h3-4H,2H2,1H3 |
InChI Key |
SLXHZHUPVBMYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)Br)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



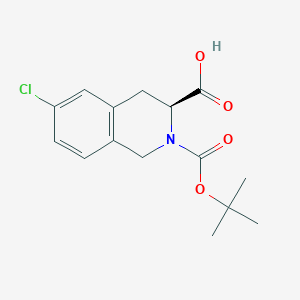

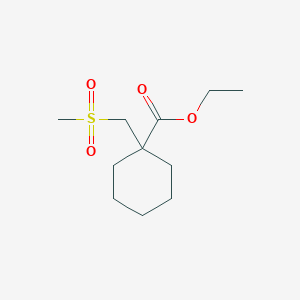

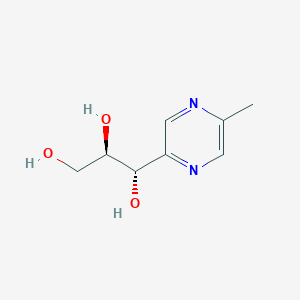
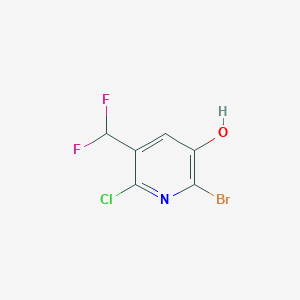

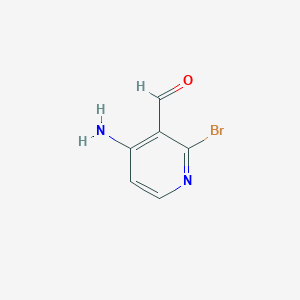
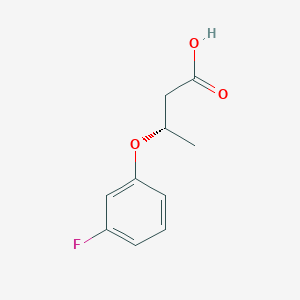
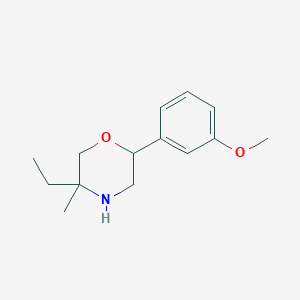
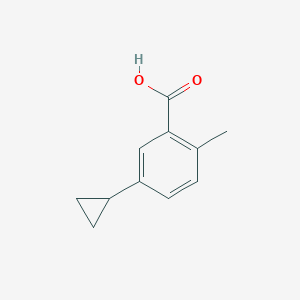
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
